2-Bromobenzaldehyde diethyl acetal
Overview
Description
2-Bromobenzaldehyde diethyl acetal is a chemical compound that serves as an intermediate in various organic synthesis processes. It is characterized by the presence of a bromine atom ortho to the formyl group and protected aldehyde functionality in the form of a diethyl acetal. This compound is of interest due to its potential applications in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 2-Bromobenzaldehyde diethyl acetal derivatives can be achieved through different methods. One approach involves the direct metallation of p-bromobenzaldehyde-diethyl-acetal using lithium and n-butyl lithium, which results in the formation of p-lithiobenzaldehyde-diethyl-acetal with yields of 11% and 20%, respectively . Another method described for the synthesis of oxygenated ortho-methylbenzaldehyde derivatives, which are structurally related to 2-Bromobenzaldehyde diethyl acetal, employs a two-step procedure starting from commercially available bromoarenes. This process includes a highly regioselective [2+2] cycloaddition with acetaldehyde lithium enolate followed by ring opening under basic conditions .
Molecular Structure Analysis
Chemical Reactions Analysis
2-Bromobenzaldehyde diethyl acetal can undergo various chemical reactions. For instance, it can react with carboxylic acids in the presence of a palladium catalyst under carbon monoxide pressure to yield 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates . Additionally, the attempted acetal formation of a structurally similar compound, 2,4,6-trihydroxybenzaldehyde, resulted in an unexpected xanthylium product, indicating that acetal formation can be sensitive to reaction conditions and may lead to unexpected products .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Synthesis and Chemical Reactions
2-Bromobenzaldehyde diethyl acetal has been widely utilized in various synthesis and chemical reaction processes. For example, it is used in the preparation of p-lithiobenzaldehyde-diethyl-acetal through direct metallation and halogen-lithium interconversion (Chang & Yu, 1962). Additionally, it has a significant role in the synthesis of diverse compounds with potential biological, medicinal, and material applications, especially under palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017). Moreover, 2-Bromobenzaldehyde reacts with sodium alkanoates in acetonitrile under carbon monoxide pressure to produce 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates (Cho, Baek, & Shim, 1999).
2. Application in Polymer Science
In polymer science, 2-Bromobenzaldehyde diethyl acetal has been used in the acetalization of polyvinyl alcohol fibers to enhance flame resistance. The introduction of bromine into fibers using bromobenzaldehyde has shown to significantly improve flame resistance (Matsubayashi, 1963). This application is crucial for developing materials with enhanced safety features.
3. Drug and Gene Delivery Formulations
The compound has also been employed in the development of novel drug and gene delivery formulations. For instance, p-Piperazinobenzaldehyde methoxy poly(ethylene glycol) acetal was synthesized for pH-sensitive shielding of DNA polyplexes. This novel acetal-based PEGylation reagent shows potential in enhancing the delivery efficiency of drugs and genes to target cells (Knorr et al., 2007).
4. Synthesis of Organic Compounds
Furthermore, 2-Bromobenzaldehyde diethyl acetal is used in the synthesis of organic compounds like oxazapine scaffolding. It has been explored for its potential cytotoxicity effects against cancer cells, indicating its relevance in medicinal chemistry (Azzawi & Hussein, 2022).
5. Investigation in Reaction Mechanisms
The compound is also significant in the study of reaction mechanisms. For instance, the acetalization of 2-methylbenzaldehyde, a reaction similar to that involving 2-bromobenzaldehyde diethyl acetal, has been studied to understand the pathways of intermediate reaction mechanisms (Yusuf & Nasution, 2022).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-(diethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGYQVYBWGBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392903 | |
Record name | 2-Bromobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzaldehyde diethyl acetal | |
CAS RN |
35822-58-3 | |
Record name | 2-Bromobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(diethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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